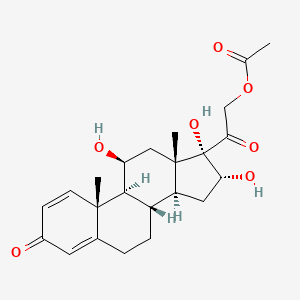
16alpha-Hydroxyprednisonlone acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16alpha-Hydroxyprednisonlone acetate: is a synthetic glucocorticosteroid with the molecular formula C23H30O7 and a molecular weight of 418.49 . It is used in the treatment of various medical conditions due to its anti-inflammatory and immunosuppressive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis begins with .
Intermediate Preparation: The process involves multiple steps, including the preparation of intermediates through reactions such as oxidation, bromo-hydroxylation, debromination, and alcoholysis
Final Product: The final step involves hydrolysis to obtain high-purity 16alpha-Hydroxyprednisonlone acetate.
Industrial Production Methods:
Dissolution: The crude product is dissolved in a mixed solvent of dichloromethane and alcohol.
Reaction: An organic acid is added, followed by a hypochlorite aqueous solution, with the temperature controlled between 15-40°C.
Purification: The product undergoes elutriation refining and hydrolysis to achieve a purity higher than 99.5%.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate.
Reduction: Reduction reactions may involve hydrogen donors and dehalogenation reagents.
Substitution: Substitution reactions can occur, particularly involving halogenation and subsequent dehalogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, formic acid, benzo-12-crown-4 in aqueous phosphate buffer.
Reduction: Hydrogen donors, dehalogenation reagents such as tin powder and azobisisobutyronitrile.
Substitution: Halogenating reagents like HClO4.
Major Products Formed:
Oxidation Products: Various hydroxylated derivatives.
Reduction Products: Dehalogenated compounds.
Substitution Products: Halogenated intermediates.
Applications De Recherche Scientifique
Chemistry:
- Used to study the interaction of steroid drugs with β-cyclodextrin polymers to calculate hydrophobic parameters .
Biology:
- Investigated for its effects on cell growth, apoptosis, and cancer pathways.
Medicine:
- Employed as an anti-inflammatory and immunosuppressive agent in the treatment of conditions like rheumatoid arthritis, asthma, and allergic reactions.
Industry:
- Utilized in biotechnological transformations, such as coupling 1,2-dehydrogenation reactions with 16α-hydroxylation reactions.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Prednisolone: Another glucocorticoid with similar anti-inflammatory and immunosuppressive properties.
Budesonide: Used for its strong local anti-inflammatory effects and minimal systemic side effects.
Ciclesonide: Preferred for treating severe asthma and allergic rhinitis due to its small dosage and strong local effects.
Uniqueness:
- 16alpha-Hydroxyprednisonlone acetate is unique in its specific hydroxylation pattern, which may influence its interaction with biological targets and its pharmacokinetic properties.
Propriétés
Numéro CAS |
86401-80-1 |
|---|---|
Formule moléculaire |
C23H30O7 |
Poids moléculaire |
418.5 g/mol |
Nom IUPAC |
[2-oxo-2-[(10R,13S,17S)-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]ethyl] acetate |
InChI |
InChI=1S/C23H30O7/c1-12(24)30-11-19(28)23(29)18(27)9-16-15-5-4-13-8-14(25)6-7-21(13,2)20(15)17(26)10-22(16,23)3/h6-8,15-18,20,26-27,29H,4-5,9-11H2,1-3H3/t15?,16?,17?,18?,20?,21-,22-,23-/m0/s1 |
Clé InChI |
AAMGSJIEPUHTOK-OYDGTBHESA-N |
SMILES |
CC(=O)OCC(=O)C1(C(CC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O)O |
SMILES isomérique |
CC(=O)OCC(=O)[C@]1(C(CC2[C@@]1(CC(C3C2CCC4=CC(=O)C=C[C@]34C)O)C)O)O |
SMILES canonique |
CC(=O)OCC(=O)C1(C(CC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O)O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















